UNC6934
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Overview
Description
UNC6934 is a chemical probe specifically designed to target the NSD2-PWWP1 domain. It is a potent antagonist of NSD2-PWWP1, with a dissociation constant (K_d) of 80 ± 18 nM. This compound is selective for NSD2-PWWP1 over 14 other PWWP domains, including NSD3-PWWP1, which is the closest on the phylogenetic tree . This compound disrupts the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes in U2OS cells, as measured by a NanoBret assay with an IC_50 of 1.09 ± 0.23 µM .
Preparation Methods
The synthesis of UNC6934 involves several steps, starting with the preparation of the core benzoxazine structure. The synthetic route includes the following steps:
Formation of the Benzoxazine Core: The benzoxazine core is synthesized through a cyclization reaction involving a substituted aniline and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzoxazine core with the pyrimidinyl group to form this compound.
Chemical Reactions Analysis
UNC6934 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxazine core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the pyrimidinyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
UNC6934 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes.
Biology: The compound is used to investigate the role of NSD2 in gene regulation and chromatin modification.
Medicine: this compound is being explored for its potential therapeutic applications in treating cancers that involve aberrant NSD2 activity.
Industry: The compound is used in the development of new drugs targeting histone methyltransferases
Mechanism of Action
UNC6934 exerts its effects by binding to the N-terminal proline-tryptophan-tryptophan-proline (PWWP) domain of NSD2. This binding inhibits the interaction between NSD2 and nucleosomal H3K36me2, thereby disrupting the localization of NSD2 within the nucleolus. this compound does not affect the catalytic activity of NSD2, and global H3K36me2 levels remain unaltered in treated cells .
Comparison with Similar Compounds
UNC6934 is unique in its selectivity for the NSD2-PWWP1 domain. Similar compounds include:
UNC7145: A closely related control compound with an iso-propyl group replacing a cyclo-propyl group, which is inactive by SPR and NanoBret assays.
This compound stands out due to its high selectivity and potency in disrupting the NSD2-PWWP1 interaction, making it a valuable tool for studying the biological functions of NSD2 and its role in diseases .
Properties
Molecular Formula |
C24H21N5O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |
InChI Key |
KOZGEDUWAQFVAV-UHFFFAOYSA-N |
SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC6934; UNC-6934; UNC 6934 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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